molecular formula C16H17FN2O3 B8454136 Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate

Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate

Cat. No.: B8454136
M. Wt: 304.32 g/mol
InChI Key: OUPPQUUHVYYZSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C16H17FN2O3/c1-16(2,3)22-15(20)14-9-11(6-7-19-14)21-10-4-5-13(18)12(17)8-10/h4-9H,18H2,1-3H3

InChI Key

OUPPQUUHVYYZSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (5 g, 23.47 mmol, 1.4 eq) was dissolved in N,N-dimethylacetylamide (DMA, 12 mL). A solution of 3-fluoro-4-aminophenol (4.2 g, 32.86 mmol, 1.4 eq) in DMA (15 mL) was slowly added dropwise at 0° C. After the addition, the mixture was stirred at room temperature for 30 min. The mixture was heated to 100° C. and a solution of tert-butyl 4-chloropicolinate in DMA (18 mL) was slowly added dropwise, and then the mixture was stirred for 1 h. After being cooled to room temperature, ethyl acetate (500 mL) was added, and the resulted mixture was filtered to remove the undissolved material. The filtrate was washed with saturated brine (200 mL×3), dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give a brown solid. The crude was purified by column chromatography (petroleum ether: ethyl acetate=3:1) to give the title compound (1.38 g, purity 98%, yield 20%) as a light brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylacetylamide
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
DMA
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DMA
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
20%

Synthesis routes and methods II

Procedure details

By analogy to Example A2, 4-amino-3-fluorophenol (0.12 g, 0.53 mmol), potassium tert-butoxide (0.080 g, 0.71 mmol) and tert-butyl 4-chloropicolinate (159 mg, 0.53 mmol) were combined to provide tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate (151 mg, 67% yield). MS (ESI) m/z: 305.0 (M+H+).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Three

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